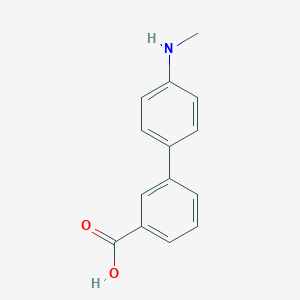

4'-(Methylamino)biphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(methylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDSLJHRGXISFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609276 | |

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-62-4 | |

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of 4'-(Methylamino)biphenyl-3-carboxylic acid are summarized below. These characteristics are essential for its use in synthetic chemistry, defining its reactivity, solubility, and handling requirements.

| Property | Value |

| CAS Number | 1215206-62-4 |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥95% |

| Storage | Room temperature |

Synthesis and Manufacturing

The synthesis of asymmetrically substituted biphenyls like 4'-(Methylamino)biphenyl-3-carboxylic acid predominantly relies on modern cross-coupling methodologies. The most common and versatile approach is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com

A plausible synthetic route involves:

Coupling Reaction: Reacting 3-bromobenzoic acid (or its ester derivative) with 4-(methylamino)phenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

Purification: The resulting crude product is then purified using techniques such as column chromatography to isolate the desired compound. ajgreenchem.com

Alternative starting materials could include coupling 3-boronobenzoic acid with a 4-halo-N-methylaniline derivative. The choice of reactants depends on the commercial availability and stability of the starting materials.

Research Applications

Historical Context and Evolution of Biphenyl (B1667301) Coupling Reactions

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. The methods to achieve this have progressed from forcing conditions with low functional group tolerance to sophisticated catalytic systems that operate under mild conditions with broad applicability.

Traditional Approaches: Ullmann Coupling

The Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki in 1901, represents one of the earliest methods for forming aryl-aryl bonds. wikipedia.org This classical approach involves the copper-mediated coupling of two aryl halides, typically aryl iodides, at high temperatures. wikipedia.orgnih.gov A typical example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. lscollege.ac.in

The reaction traditionally requires stoichiometric amounts of copper and harsh conditions, often in excess of 200°C. wikipedia.org These factors, along with a reputation for inconsistent yields, limited its scope, particularly for complex molecules with sensitive functional groups. wikipedia.orglscollege.ac.in The mechanism is thought to involve the formation of an organocopper intermediate. lscollege.ac.in Despite its limitations, the Ullmann reaction was a foundational discovery, demonstrating that a transition metal could facilitate the formation of an aryl C-C bond. wikipedia.org Modern variations have been developed using palladium and nickel, which allow for milder reaction conditions, though yields can still be moderate. lscollege.ac.in Due to its drawbacks, the classical Ullmann coupling has often been superseded in modern organic synthesis by more efficient palladium-catalyzed methods. lscollege.ac.in

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds. These methods offer high efficiency, mild reaction conditions, and exceptional tolerance for a wide variety of functional groups, making them indispensable tools in drug discovery and materials science. nih.govwikipedia.org These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become the most widely used method for biaryl synthesis. nih.gov The reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

Optimization of Reaction Conditions Achieving high yields and selectivity in Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters. numberanalytics.com The choice of catalyst, ligand, base, and solvent system is critical for the reaction's success, especially with challenging or highly functionalized substrates. chemistryviews.org

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd/C) and, more importantly, the phosphine (B1218219) ligand are crucial. nih.govrsc.org Electron-rich and sterically hindered phosphine ligands, such as SPhos and XPhos, have been shown to confer high catalytic activity, enabling reactions at low catalyst loadings, the preparation of sterically hindered biaryls, and the use of less reactive aryl chlorides at room temperature. acs.orgrsc.org

Base: A base is required to activate the organoboron species for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). rsc.orgdntb.gov.ua The choice of base can significantly impact the reaction outcome and is often dependent on the specific substrates and solvent used.

Solvent: A wide range of solvents can be used, including toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). numberanalytics.com Aqueous solvent systems, such as toluene/water or ethanol/water mixtures, are often employed and can accelerate the reaction rate. numberanalytics.comresearchgate.net Green synthesis protocols have been developed using water as the primary solvent, enhancing the environmental friendliness of the process. dntb.gov.uaresearchgate.netlookchem.com

The optimization process can be complex due to the large number of variables. chemistryviews.org Modern approaches have even utilized machine learning and automated systems to efficiently navigate the vast parameter space and identify optimal conditions for a broad range of substrates. chemistryviews.orgrsc.orgrsc.org

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | - | K₂CO₃ (2) | Water | RT | 4 | >90 | dntb.gov.ua |

| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.05) | P(o-tol)₃ (0.1) | KHCO₃ (2) | i-PrOH/H₂O | 60 | 2 | N/A | acs.org |

| p-Chlorobenzoic acid | Phenylboronic acid | PdCl₂ (3) | - | NaOH | Water | N/A | 3 | 92 | rsc.org |

| 4-Bromo-3-methylaniline | 4-Carboxyphenylboronic acid | Pd/C | - | Na₂CO₃ | MeOH/H₂O | N/A | N/A | >82 | acs.org |

Scope The Suzuki-Miyaura reaction exhibits an exceptionally broad scope. It is tolerant of a vast array of functional groups on both the aryl halide and the organoboron coupling partners, including esters, ketones, nitro groups, and, crucially for the synthesis of the target compound, amines and carboxylic acids. nih.govresearchgate.net The reaction works efficiently with aryl bromides, iodides, and, with appropriately designed catalyst systems, the less expensive but less reactive aryl chlorides. nih.govacs.org This versatility makes it the premier method for synthesizing complex molecules like this compound and its analogues. researchgate.netontosight.ai

While the Suzuki-Miyaura coupling is dominant, several other palladium- and nickel-catalyzed reactions are powerful tools for biaryl synthesis. researchgate.net

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. nih.gov Organozinc compounds are among the most reactive organometallics, which can be advantageous for difficult couplings, but they are also sensitive to moisture and air. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent. nih.govrsc.org A key advantage is its tolerance for a wide variety of functional groups, but a significant drawback is the toxicity and difficulty of removing tin byproducts. acs.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. nih.gov Grignard reagents are highly reactive, which allows for the coupling of less reactive substrates like aryl fluorides or ethers. However, their high reactivity also makes them incompatible with many functional groups, such as acids and aldehydes. nih.gov

Specific Synthesis Routes for Substituted Biphenyl Carboxylic Acids

The synthesis of biphenyls bearing a carboxylic acid group, such as this compound, often involves strategies where the carboxyl group is present on one of the starting materials prior to the key C-C bond-forming step.

Carboxylic Acid Functionalization Strategies

A highly effective and convergent strategy for synthesizing biphenyl carboxylic acids is to use a halogenated benzoic acid as one of the coupling partners in a cross-coupling reaction. researchgate.net For instance, 3-bromobenzoic acid can be coupled with an appropriately substituted arylboronic acid (e.g., 4-(methylamino)phenylboronic acid) via the Suzuki-Miyaura reaction. This approach directly installs the carboxylic acid at the desired position on the biphenyl core in a single step. dntb.gov.uaresearchgate.net

This method has been successfully applied to generate a wide array of substituted biphenyl carboxylic acids. researchgate.netajgreenchem.com The use of water-soluble catalysts and aqueous media can make this process environmentally friendly and facilitate product purification. dntb.gov.uaresearchgate.netresearchgate.net For example, various bromobenzoic acids have been coupled with different aryl boronic acids in water at room temperature to achieve high yields of the corresponding biphenyl carboxylic acids. dntb.gov.uaresearchgate.net This strategy avoids the need for protecting group chemistry for the carboxylic acid, streamlining the synthetic route significantly. acs.org

Introduction of Methylamino Substituents

The introduction of a methylamino group onto an aromatic ring, particularly in the synthesis of biphenyl analogues, is a critical transformation often accomplished via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for this purpose. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base.

Key to the success of the Buchwald-Hartwig amination is the careful selection of the catalyst system, which comprises a palladium precursor and a supporting ligand. For the coupling of aryl halides with primary alkylamines like methylamine, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and can help to minimize side reactions.

The choice of base is also critical and can significantly influence reaction rates and yields. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed to facilitate the deprotonation of the amine and promote the catalytic cycle. The reaction solvent plays a role in solubility and reaction kinetics, with polar aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) being common choices.

Recent advancements in catalyst development have led to more efficient and milder conditions for these aminations. For instance, the use of specialized ligands can enable the coupling of even challenging substrates like aryl chlorides at room temperature. bristol.ac.uk

Multi-step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process. A common and logical approach involves the initial construction of a functionalized biphenyl skeleton, followed by the introduction of the methylamino group.

A representative synthetic sequence can be envisioned as follows:

Suzuki-Miyaura Coupling: The biphenyl core is assembled by coupling an appropriately substituted aryl halide with an arylboronic acid. For the target molecule, a practical route involves the reaction of 3-bromobenzoic acid with (4-aminophenyl)boronic acid. This reaction, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base (e.g., K₂CO₃ or Na₂CO₃), would yield 4'-amino-[1,1'-biphenyl]-3-carboxylic acid. The carboxylic acid group may require protection prior to the coupling reaction to prevent unwanted side reactions, followed by deprotection.

Buchwald-Hartwig Amination: In an alternative approach, a Suzuki coupling between 3-bromobenzoic acid and a suitably protected 4-bromophenylboronic acid derivative could be performed first to create a dibromo-biphenyl intermediate. Subsequent selective amination reactions could then be employed. However, a more direct route involves the amination of a pre-formed biphenyl halide. For instance, starting with 4'-bromo-[1,1'-biphenyl]-3-carboxylic acid (which can be synthesized via Suzuki coupling of 3-bromobenzoic acid and 1,4-dibromobenzene), the methylamino group can be introduced using the Buchwald-Hartwig amination with methylamine.

The following table outlines a potential multi-step synthesis for a biphenyl carboxylic acid analogue, highlighting the key transformations and typical reagents.

| Step | Transformation | Starting Materials | Key Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | 1-bromo-4-nitrobenzene, (3-carboxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water, Heat | 4'-nitro-[1,1'-biphenyl]-3-carboxylic acid |

| 2 | Reduction of Nitro Group | 4'-nitro-[1,1'-biphenyl]-3-carboxylic acid | H₂, Pd/C, Ethanol | 4'-amino-[1,1'-biphenyl]-3-carboxylic acid |

| 3 | Reductive Amination | 4'-amino-[1,1'-biphenyl]-3-carboxylic acid, Formaldehyde | NaBH₃CN, Methanol | 4'-(methylamino)-[1,1'-biphenyl]-3-carboxylic acid |

Green Chemistry Approaches in Biphenyl Carboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies, and the synthesis of biphenyl carboxylic acids is no exception. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

A key area of development has been in the Suzuki-Miyaura cross-coupling reaction. Traditionally performed in organic solvents, several research groups have successfully developed methods that utilize water as the reaction medium. researchgate.netchemrxiv.org These aqueous procedures often employ water-soluble ligands and catalysts, which can sometimes be recycled and reused, thereby reducing catalyst waste and the reliance on volatile organic compounds (VOCs). For example, a fullerene-supported PdCl₂ nanocatalyst has been shown to effectively catalyze the Suzuki-Miyaura coupling of bromobenzoic acids with aryl boronic acids in water at room temperature, with yields exceeding 90%. chemrxiv.org

In the context of the Buchwald-Hartwig amination, green chemistry efforts have focused on several aspects:

Solvent Selection: While polar aprotic solvents are common, research is ongoing to replace them with more sustainable alternatives. Aqueous micellar conditions have been explored for palladium-catalyzed aminations, offering a greener reaction medium.

Catalyst Efficiency: The development of highly active catalysts allows for lower catalyst loadings, which is both economically and environmentally beneficial as it reduces the amount of heavy metal waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. rsc.orgarkat-usa.org Microwave heating can significantly reduce reaction times and, in some cases, improve yields and selectivity, leading to more energy-efficient processes. Solvent-free microwave-assisted reactions offer a particularly attractive green alternative. rsc.org

Flow Chemistry: Continuous flow reactors are being increasingly utilized for cross-coupling reactions. chemrxiv.orgrsc.orgrsc.orgacs.org Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for catalyst recycling, all of which align with the principles of green chemistry. rsc.orgrsc.orgacs.orgnumberanalytics.com

The following table summarizes some green chemistry approaches applicable to the synthesis of biphenyl carboxylic acids.

| Green Chemistry Principle | Application in Biphenyl Carboxylic Acid Synthesis | Example |

| Use of Safer Solvents | Suzuki-Miyaura coupling in water. | Reaction of 3-bromobenzoic acid with an arylboronic acid using a water-soluble palladium catalyst. researchgate.netchemrxiv.org |

| Energy Efficiency | Microwave-assisted Buchwald-Hartwig amination. | Rapid synthesis of N-arylamines under solvent-free conditions. rsc.org |

| Catalysis | Use of highly active, recyclable catalysts. | Fullerene-supported PdCl₂ nanocatalyst for aqueous Suzuki coupling. chemrxiv.org |

| Process Intensification | Buchwald-Hartwig amination in a continuous flow reactor. | Improved safety, efficiency, and potential for catalyst recycling. rsc.orgrsc.orgacs.org |

Synthetic Yield Optimization and Factors Influencing Reaction Efficiency

Optimizing the yield and efficiency of the synthetic steps is crucial for the practical production of this compound. The efficiency of both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is influenced by a number of interdependent variables.

For the Suzuki-Miyaura coupling , key factors include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. The ligand's steric and electronic properties can significantly impact the catalytic activity.

Base: The type and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect the rate of transmetalation, which is often the rate-limiting step.

Solvent: The solvent system (e.g., toluene/water, dioxane/water) influences the solubility of the reactants and the stability of the catalytic species.

Temperature: Reaction temperature affects the reaction rate, but higher temperatures can also lead to catalyst decomposition.

The following table illustrates the effect of different bases and catalyst loadings on the yield of a model Suzuki-Miyaura reaction for the synthesis of biphenyl-4-carboxylic acid. researchgate.net

| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 0.01 | K₂CO₃ | Water | 4 | 75 |

| 2 | 0.05 | K₂CO₃ | Water | 4 | 97 |

| 3 | 0.15 | K₂CO₃ | Water | 4 | 97 |

| 4 | 0.05 | Na₂CO₃ | Water | 4 | 92 |

| 5 | 0.05 | Cs₂CO₃ | Water | 4 | 98 |

| 6 | 0.05 | K₃PO₄ | Water | 4 | 85 |

For the Buchwald-Hartwig amination , the optimization of reaction conditions is equally important:

Ligand: The structure of the phosphine ligand is arguably the most critical factor. Bulky, electron-rich ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups are known to be highly effective. wikipedia.org

Base: Strong, non-nucleophilic bases are generally required. The choice of base can also influence functional group tolerance. For base-sensitive substrates, weaker bases like Cs₂CO₃ may be preferred, although this can sometimes lead to lower reaction rates. acs.org

Amine Stoichiometry: For costly or chiral amines, it is desirable to use a stoichiometry close to 1:1 with the aryl halide. Optimization of the catalyst system can help achieve high yields without a large excess of the amine. acs.org

Temperature and Reaction Time: These parameters need to be balanced to ensure complete conversion without significant degradation of the catalyst or products.

The following table presents a summary of factors influencing the efficiency of the Buchwald-Hartwig amination.

| Factor | Influence on Reaction Efficiency | Considerations for Optimization |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ are common choices. Pre-catalysts can offer faster activation. |

| Ligand | Crucial for catalyst stability and activity. Affects rates of oxidative addition and reductive elimination. | Bulky, electron-rich phosphine ligands are generally preferred for amination with alkylamines. |

| Base | Facilitates deprotonation of the amine and the transmetalation step. | Strong bases (NaOtBu, LiHMDS) are often most effective. Weaker bases (Cs₂CO₃, K₃PO₄) can improve functional group tolerance. |

| Solvent | Affects solubility of reactants and stability of catalytic intermediates. | Aprotic solvents like toluene, dioxane, and THF are commonly used. |

| Temperature | Influences reaction rate. | Higher temperatures can increase the rate but may also lead to catalyst decomposition and side reactions. |

By systematically screening these variables, for example, using design of experiments (DoE) methodologies, it is possible to identify the optimal conditions for the synthesis of this compound and its analogues, leading to improved yields and a more efficient and robust process. bristol.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural features.

The carboxylic acid group would produce the most prominent and easily identifiable signals. A very broad absorption band, typically spanning from 3300 to 2500 cm⁻¹, would be anticipated due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band, the C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption peak typically in the range of 1725 to 1700 cm⁻¹. Furthermore, the C-O stretching and O-H bending vibrations would contribute to the fingerprint region, with bands expected around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.

The secondary amine (N-H) group would be characterized by a moderate, sharp absorption band in the region of 3500-3300 cm⁻¹. The N-H bending vibration would likely be observed around 1650-1550 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected to appear in the 1335-1250 cm⁻¹ range.

The biphenyl core structure would be evidenced by several absorptions. The C=C stretching vibrations within the aromatic rings would produce multiple weak to moderate bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would give strong absorptions in the 900-675 cm⁻¹ range, with the specific pattern providing information about the substitution on the benzene (B151609) rings.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Moderate, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |

| Methyl C-H | C-H Stretch | 2975 - 2850 | Variable |

| Carbonyl (Acid) | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Variable |

| Amine N-H | N-H Bend | 1650 - 1550 | Moderate |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would likely engage in extensive hydrogen bonding, which would dominate the crystal packing. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups would form the classic centrosymmetric dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring pattern.

Additionally, the secondary amine group provides another hydrogen bond donor (N-H), while the nitrogen atom and the carbonyl oxygen can act as acceptors. This would allow for the formation of further hydrogen bonding networks, potentially linking the carboxylic acid dimers into sheets or chains. For instance, N-H···O or N-H···N interactions could be observed, connecting the molecules in a more complex, three-dimensional array. Pi-stacking interactions between the aromatic rings of the biphenyl systems are also possible, further stabilizing the crystal lattice.

Torsion Angles and Conformational Analysis

A key structural feature of biphenyl derivatives is the torsion angle (or dihedral angle) between the two phenyl rings. This angle is defined by the C-C-C-C atoms of the biphenyl linkage. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl itself is not planar in the gas phase. In the solid state, the torsion angle for this compound would be influenced by a balance between intramolecular steric effects and the intermolecular forces that maximize packing efficiency. The angle would likely be non-zero, leading to a twisted conformation. The specific value of this torsion angle would be a critical piece of data obtained from the crystal structure.

Analysis of Axially Chiral Biphenyl Derivatives

Biphenyls with sufficiently bulky substituents at the ortho positions can exhibit hindered rotation around the central carbon-carbon single bond. This restricted rotation can lead to atropisomerism, where the molecule becomes axially chiral and can be resolved into stable enantiomers.

In the case of this compound, there are no substituents in the ortho positions (positions 2, 6, 2', and 6'). Therefore, the barrier to rotation around the biphenyl C-C bond would be relatively low. The molecule would not be expected to exhibit stable axial chirality at room temperature. Conformational analysis would likely show rapid interconversion between twisted enantiomeric conformations in solution.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram of this compound would provide information on its thermal stability, melting point, and any other phase transitions.

Upon heating, a sharp endothermic peak would be expected, corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point, a key indicator of the compound's purity. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, would quantify the energy required to break the crystal lattice. Given the strong hydrogen bonding expected in the crystal structure, a relatively high melting point and a significant enthalpy of fusion would be anticipated. At higher temperatures, an exothermic or endothermic baseline shift associated with decomposition would likely be observed.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Thermogravimetric Analysis (TGA) for Thermal Stability

While a specific TGA thermogram for this compound is not publicly available, the thermal decomposition of structurally related biphenyl carboxylic acids has been investigated. acs.org The decomposition of such compounds typically proceeds through decarboxylation, where the carboxylic acid group is lost as carbon dioxide. acs.org Further degradation at higher temperatures can lead to the cleavage of the biphenyl framework.

A hypothetical TGA analysis of this compound would likely show a multi-step decomposition profile. The initial weight loss would correspond to the decarboxylation of the carboxylic acid moiety. Subsequent weight loss at higher temperatures would be attributed to the fragmentation of the remaining methylamino-biphenyl structure. The precise temperatures of these decomposition steps would be dependent on the heating rate and the atmospheric conditions (e.g., inert or oxidative).

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | The temperature at which significant decomposition begins, likely corresponding to decarboxylation. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The temperature at which the rate of mass loss is highest. Multiple Tmax values may be observed for multi-step decompositions. |

| Residual Mass @ 600 °C | < 10% | The percentage of the initial mass remaining at a high temperature, indicating the extent of volatilization and decomposition. |

Note: This data is hypothetical and based on the analysis of analogous compounds. Actual experimental values may vary.

Chromatographic Methods for Purity and Quantification (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds in complex mixtures. This method offers high sensitivity and selectivity, making it ideal for determining the purity of a substance and for quantifying its concentration in various matrices.

A specific, validated HPLC-MS method for this compound is not described in the available literature. However, based on the analysis of other aromatic carboxylic acids and aromatic amines, a robust method can be proposed. nih.govnih.govtandfonline.comlcms.cz Reversed-phase HPLC would be the most suitable separation mode.

A typical HPLC-MS method for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities.

Mass spectrometric detection would provide high selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode would be suitable for this compound, as the methylamino group can be readily protonated. The mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecular ion of this compound. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Table 2: Proposed HPLC-MS Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale |

| HPLC System | ||

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and improves ionization efficiency. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical HPLC-MS. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Injection Volume | 5 µL | Standard injection volume for analytical HPLC. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | The methylamino group is readily protonated. |

| Monitored Ion (m/z) | [M+H]+ | Corresponds to the protonated molecule of the target analyte. |

| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |

| Gas Temperature | 300 °C | Optimizes desolvation of the analyte. |

Note: These parameters are proposed based on methods for analogous compounds and would require optimization and validation for the specific analysis of this compound.

Method validation would be essential to ensure the reliability of the results. Key validation parameters would include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related aromatic amines and carboxylic acids, LODs in the range of 0.02 to 0.2 ng/mL and LOQs in the range of 0.1 to 1.0 ng/mL have been reported, demonstrating the high sensitivity achievable with HPLC-MS. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel or understudied compound like this compound, these methods would provide a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this, a wealth of information could be derived.

Key parameters that would be calculated include:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness could be calculated to quantify the molecule's reactivity.

A hypothetical data table for such a study might look like this:

| Parameter | Predicted Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

Note: The values in this table are placeholders and would require actual DFT calculations to be determined.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into static structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound in a simulated biological environment (e.g., in water). An MD simulation would track the movements of every atom in the molecule over time, providing a detailed picture of its conformational landscape.

Key insights from MD simulations would include:

Conformational Flexibility: Understanding how the molecule flexes and changes shape in solution.

Solvent Interactions: Analyzing how water molecules interact with the carboxylic acid and methylamino groups through hydrogen bonding.

Time-Averaged Properties: Calculating average structural properties over the course of the simulation to compare with experimental data if available.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in drug discovery for understanding how a potential drug molecule might interact with its protein target.

In a molecular docking study of this compound, the compound would be treated as a "ligand" and docked into the binding site of a specific protein target. The choice of protein would depend on the therapeutic area of interest. The simulation would predict the most likely binding pose of the ligand within the protein's active site.

The analysis of the docked complex would focus on identifying key intermolecular interactions, such as:

Hydrogen Bonds: Between the carboxylic acid or methylamino group of the ligand and amino acid residues of the protein.

Hydrophobic Interactions: Between the biphenyl rings and nonpolar residues.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical table summarizing these interactions could be:

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Carboxyl Oxygen | e.g., Arg120 | Hydrogen Bond | Value |

| Methylamino Nitrogen | e.g., Asp85 | Hydrogen Bond | Value |

| Phenyl Ring 1 | e.g., Phe257 | Pi-Pi Stacking | Value |

| Phenyl Ring 2 | e.g., Leu189 | Hydrophobic | Value |

Note: This table is illustrative and requires a specific protein target and docking calculations.

Beyond the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a binding energy or a docking score. This value provides a prediction of how strongly the ligand binds to the protein. A more negative binding energy generally indicates a more stable complex and a higher binding affinity. These in silico predictions are valuable for prioritizing compounds for further experimental testing.

While this article outlines the powerful computational and theoretical methodologies available for the study of this compound, it must be emphasized that specific, published research on this exact compound is currently unavailable. The scientific community would greatly benefit from dedicated in silico studies on this molecule to elucidate its electronic properties, conformational dynamics, and potential as a ligand for various biological targets. Such research would provide a crucial foundation for any future experimental investigations into its pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to understand the relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By establishing a mathematical correlation, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov For the class of biphenyl carboxylic acids, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects, such as anti-inflammatory and analgesic activities. walshmedicalmedia.comtsijournals.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These properties are quantified by molecular descriptors, which can be categorized as steric, electronic, hydrophobic, and topological, among others. nih.gov In the context of biphenyl carboxylic acids, various QSAR studies have highlighted the importance of these descriptors in modulating their biological response.

A common approach in QSAR studies of biphenyl derivatives involves the use of multiple linear regression (MLR) analysis to develop a predictive model. tsijournals.commedcraveonline.com For instance, a study on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives revealed a significant correlation between their anti-inflammatory activity and a combination of electronic and steric parameters. tsijournals.com The generated QSAR models indicated that electron-withdrawing and less bulky groups at the 4' and 5 positions were favorable for enhanced activity. tsijournals.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed insight into the structure-activity relationship by considering the compound's 3D conformation. researchgate.net For a set of 4′,5-di-substituted 3-biphenyl acetic acid derivatives, a CoMSIA analysis demonstrated the importance of the hydrophobic field in their interaction with the target, suggesting that modulating lipophilicity could be a key strategy for optimizing activity. researchgate.net The docking analysis in such studies often reveals specific interactions, like hydrogen bonding and π-π stacking, that are crucial for the binding of these molecules to their target proteins. researchgate.net

The predictive power of a QSAR model is a critical aspect of its utility. This is typically assessed through internal and external validation techniques. researchgate.net For a series of biphenyl carboxamide analogs, a 2D QSAR study using topological descriptors yielded a model with a squared correlation coefficient (r²) of 0.842 and an internal predictivity of 0.69, indicating a robust and predictive model. walshmedicalmedia.com Such models can then be used to design novel compounds with potentially improved analgesic or anti-inflammatory properties. walshmedicalmedia.com

The table below summarizes the findings from a representative QSAR study on biphenyl carboxamide derivatives, showcasing the descriptors used and the statistical quality of the model.

| Model Type | Key Descriptors | r² | Predicted r² | Key Findings |

| 2D QSAR | Topological indices | 0.842 | 0.69 | The model highlights the importance of molecular shape and connectivity for anti-inflammatory activity. walshmedicalmedia.com |

| 3D QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Not specified | Not specified | The hydrophobic field was identified as a crucial determinant of activity, guiding future molecular modifications. researchgate.net |

It is important to note that the reliability of QSAR models is highly dependent on the quality of the input data and the validation methods employed. mdpi.com The insights gained from these computational studies on biphenyl carboxylic acids are invaluable for the rational design and optimization of this class of compounds for various therapeutic applications.

Mechanistic Insights into Reactions of 4 Methylamino Biphenyl 3 Carboxylic Acid

Electrophilic Aromatic Substitution Mechanisms

The mechanism begins with the attack of the π-electron system of an aromatic ring on an electrophile (E⁺), forming the sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.

In the case of 4'-(methylamino)biphenyl-3-carboxylic acid, two aromatic rings are available for electrophilic attack. The reactivity and orientation of substitution on each ring are dictated by the directing effects of the existing substituents. The methylamino group (-NHCH₃) on one ring is a powerful activating group, while the carboxylic acid group (-COOH) on the other ring is a deactivating group.

The activating nature of the methylamino group stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. Conversely, the carboxylic acid group is deactivating because it withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion. Consequently, electrophilic substitution will preferentially occur on the ring bearing the methylamino group.

The directing effect of these substituents determines the position of the incoming electrophile. Activating groups like the methylamino group are ortho-, para-directors, while deactivating groups like the carboxylic acid group are meta-directors. This is due to the relative stability of the possible sigma complex intermediates. For ortho- and para-attack on the activated ring, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. For meta-attack, no such stabilization is possible.

The following table illustrates the relative rates of nitration and the resulting isomer distribution for various monosubstituted benzenes, which serve as models for the behavior of each ring in this compound.

Interactive Data Table: Relative Rates and Product Distribution in the Nitration of Monosubstituted Benzenes

| Substituent (Analogous to...) | Relative Rate (Benzene = 1) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Directing Effect |

|---|---|---|---|---|---|

| -CH₃ (Activating) | 25 | 58.5 | 4.5 | 37 | Ortho, Para |

| -Cl (Deactivating) | 0.033 | 30 | 1 | 69 | Ortho, Para |

| -CO₂Et (Deactivating) | 0.0037 | 22 | 73 | 5 | Meta |

This data is for monosubstituted benzenes and is presented to illustrate the directing effects of activating and deactivating groups analogous to those in this compound. libretexts.orgmsu.edu

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a class of reactions that are fundamental to the derivatization of carboxylic acids into esters, amides, and other acyl compounds. This reaction proceeds via a tetrahedral intermediate.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The reaction pathway then depends on the reaction conditions.

Under acidic conditions (e.g., Fischer esterification), the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as an alcohol, can then attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of an ester.

Under basic conditions, direct nucleophilic attack is less common for carboxylic acids because they are readily deprotonated to form a carboxylate anion. The negatively charged carboxylate is much less electrophilic. Therefore, to facilitate reactions with strong nucleophiles like amines (to form amides), the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, or treated with a coupling agent. These reagents increase the electrophilicity of the carbonyl carbon and provide a better leaving group than the hydroxide (B78521) ion.

The rate of these reactions can be influenced by the electronic nature of the substituents on the biphenyl (B1667301) ring system. However, the electronic effect of the distant 4'-methylamino group on the reactivity of the 3-carboxylic acid is generally modest, transmitted through the biphenyl system. The primary factors influencing the rate are the nature of the nucleophile, the solvent, and the use of catalysts or activating agents.

Interactive Data Table: Relative Rates of Esterification for Substituted Benzoic Acids

| Substituent | Relative Rate of Esterification | Electronic Effect |

|---|---|---|

| p-OCH₃ | 0.48 | Electron-donating |

| p-CH₃ | 0.70 | Electron-donating |

| H | 1.00 | Reference |

| p-Cl | 2.80 | Electron-withdrawing |

| p-NO₂ | 18.2 | Strongly electron-withdrawing |

This data illustrates how electron-withdrawing groups increase the rate of acid-catalyzed esterification of benzoic acids by enhancing the electrophilicity of the carbonyl carbon. The data is for substituted benzoic acids and serves as an analogy.

Role of the Methylamino Group in Reactivity and Selectivity

The methylamino group (-NHCH₃) plays a pivotal role in determining the reactivity and selectivity of this compound, particularly in electrophilic aromatic substitution reactions. Its influence is primarily exerted through a combination of resonance and inductive effects.

Resonance Effect: The nitrogen atom of the methylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the attached phenyl ring. This electron donation via resonance significantly increases the electron density of the ring, especially at the ortho and para positions. This increased nucleophilicity makes the ring highly activated towards attack by electrophiles. This resonance stabilization of the intermediate sigma complex is the reason for the strong activating and ortho-, para-directing nature of the methylamino group.

Inductive Effect: Due to the higher electronegativity of nitrogen compared to carbon, the methylamino group exerts a weak electron-withdrawing inductive effect (-I). However, the powerful electron-donating resonance effect (+R) far outweighs the inductive effect, leading to a net activation of the aromatic ring.

The strong activating nature of the methylamino group means that electrophilic substitution reactions will occur at a much faster rate on the ring it is attached to compared to the ring with the deactivating carboxylic acid group. This provides a high degree of selectivity in reactions where the electrophile is introduced under controlled conditions.

The electronic influence of a substituent can be quantified using Hammett constants (σ). A negative value for the para-substituent constant (σₚ) indicates an electron-donating group that stabilizes a positive charge at the para position, which is consistent with an activating, ortho-, para-directing group.

Interactive Data Table: Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

|---|---|---|

| -N(CH₃)₂ | -0.15 | -0.83 |

| -NH₂ | -0.16 | -0.66 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -COOH | 0.37 | 0.45 |

| -NO₂ | 0.71 | 0.78 |

This table provides Hammett constants for various substituents. The negative σ_para values for amino and methylamino groups quantify their strong electron-donating ability through resonance, while the positive values for the carboxyl group indicate its electron-withdrawing nature. viu.ca

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of derivatization reactions of this compound is a direct consequence of the directing effects of the two substituents.

In electrophilic aromatic substitution, as discussed, the reaction is highly regioselective for the ring containing the methylamino group. Within that ring, the incoming electrophile will be directed to the positions ortho and para to the methylamino group (positions 3' and 5', and position 2' and 6' are equivalent). The steric hindrance from the adjacent phenyl ring might influence the ortho:para ratio, often favoring the less hindered para-substitution.

For reactions involving the carboxylic acid moiety, such as esterification or amidation, the regioselectivity is inherently at the carboxyl group itself.

Stereoselectivity: Stereoselectivity becomes a consideration in the context of atropisomerism, a type of axial chirality that can arise in substituted biphenyls. Due to steric hindrance between bulky substituents at the ortho positions (2, 2', 6, and 6'), rotation around the single bond connecting the two phenyl rings can be restricted. If the substitution pattern is appropriate, this can lead to the existence of stable, non-interconverting enantiomers (atropisomers).

For this compound itself, the substituents are not at the ortho positions, so free rotation around the biphenyl bond is expected, and the molecule is achiral. However, if derivatization introduces bulky groups at the ortho positions (e.g., at the 2- or 2'-positions), the resulting products could be chiral and exist as a pair of enantiomers. In such cases, the use of chiral reagents or catalysts could potentially lead to a stereoselective synthesis, favoring the formation of one enantiomer over the other. The synthesis of such atropisomers often requires specific strategies to control the axial chirality. slideshare.net

Advanced Research Applications of 4 Methylamino Biphenyl 3 Carboxylic Acid and Its Derivatives

Role in Organic Synthesis as a Building Block and Intermediate

The dual functionality of 4'-(Methylamino)biphenyl-3-carboxylic acid, possessing both a nucleophilic secondary amine and a versatile carboxylic acid, establishes it as a significant intermediate in organic synthesis. arabjchem.org The biphenyl (B1667301) core itself is a common structural motif in a wide array of pharmacologically active compounds and functional materials. arabjchem.org

Precursor in Complex Molecule Synthesis

The chemical reactivity of the methylamino and carboxylic acid groups allows for a variety of chemical transformations, making this compound a key precursor in the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a gateway to a diverse range of derivatives. ajgreenchem.com For instance, the synthesis of small molecule libraries of biphenyl carboxylic acids has been achieved through methods like the Suzuki-Miyaura cross-coupling reaction, highlighting the utility of functionalized biphenyls as starting materials. ajgreenchem.com

The presence of the methylamino group offers a site for N-alkylation, N-acylation, or participation in condensation reactions. This dual reactivity is particularly advantageous in multi-step syntheses where orthogonal protection and deprotection strategies can be employed to selectively modify one functional group while leaving the other intact. This strategic functionalization is crucial for building intricate molecular architectures.

Formation of Supramolecular Structures

The carboxylic acid group in this compound is a key player in the formation of supramolecular assemblies through hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers and other extended networks. nih.gov The interplay of hydrogen bonding from the carboxylic acid and potential interactions involving the methylamino group can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The study of supramolecular structures formed by organic molecules, including those with carboxylic acid and amino functionalities, is a burgeoning field. researchgate.netresearchgate.net The specific geometry and electronic nature of this compound and its derivatives can influence the packing of molecules in the solid state, leading to the formation of unique crystal structures with potentially interesting properties. The ability to control these non-covalent interactions is fundamental to the design of molecular crystals with desired functionalities. mdpi.com

Applications in Materials Science

The rigid biphenyl core of this compound provides a foundation for the development of a variety of advanced materials. Its derivatives have found applications in liquid crystals, polymers, and as chiral ligands in asymmetric catalysis.

Liquid Crystalline Materials (e.g., LCDs, OLEDs)

Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid, elongated molecular shape, which promotes the formation of mesophases. nih.govbeilstein-journals.orgresearchgate.net The modification of the carboxylic acid and methylamino groups of this compound can lead to the synthesis of calamitic (rod-shaped) liquid crystals. For example, esterification of the carboxylic acid with long alkyl chains can induce mesomorphic behavior.

In the realm of organic light-emitting diodes (OLEDs), biphenyl derivatives are utilized as building blocks for emissive layers and charge-transporting materials. ajgreenchem.com The biphenyl unit can be incorporated into larger conjugated systems to tune the electronic properties and enhance the performance of the device. The methylamino group, being electron-donating, can influence the HOMO level of the resulting material, which is a critical parameter in the design of efficient OLEDs.

Polymers and Organic Semiconductor Development

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The rigidity of the biphenyl unit can impart thermal stability and mechanical strength to the resulting polymer chains. Aromatic polyesters derived from substituted biphenyl carboxylic acids are known for their high glass transition temperatures and thermal stability. nih.gov For instance, copolyesters based on 4'-hydroxybiphenyl-3-carboxylic acid have been synthesized and shown to possess high thermal stability. nih.gov

In the field of organic semiconductors, derivatives of biphenyls are investigated for their charge-transporting properties. nih.govsigmaaldrich.comcity.ac.uk The biphenyl core can facilitate π-π stacking, which is essential for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices. The electronic properties of these materials can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the biphenyl scaffold. The methylamino and carboxylic acid groups of the parent molecule offer convenient handles for such modifications. For example, biphenyl-based enamines have been synthesized and investigated as p-type semiconductors. nih.gov

Chiral Materials and Asymmetric Synthesis Catalysis (Ligand Design)

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. nih.gov The restricted rotation around the C-C single bond connecting the two phenyl rings can give rise to axial chirality, a key feature in many successful chiral ligands. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral biphenyl ligands.

By introducing appropriate substituents at the ortho positions to the inter-ring bond, stable atropisomers can be obtained. The existing functional groups on this compound can be used to anchor catalytically active metal centers or to create specific steric and electronic environments around the metal. The development of novel chiral ligands is a continuous effort in the field of asymmetric synthesis, and biphenyl-based structures remain a highly promising platform. researchgate.netbeilstein-journals.org

Data Tables

Table 1: Potential Applications of this compound Derivatives

| Application Area | Relevant Molecular Feature | Potential Derivative Type |

| Organic Synthesis | Carboxylic acid, Methylamino | Esters, Amides, N-acylated compounds |

| Supramolecular Chemistry | Hydrogen bonding of COOH | Co-crystals, Hydrogen-bonded networks |

| Liquid Crystals | Rigid biphenyl core | Long-chain esters |

| OLEDs | Conjugated biphenyl system | Extended π-systems |

| Polymers | Bifunctional monomer | Polyesters, Polyamides |

| Organic Semiconductors | π-conjugated scaffold | Functionalized biphenyls |

| Chiral Ligands | Biphenyl backbone | Atropisomeric phosphines or amines |

Table 2: Key Reactions for Derivatization

| Functional Group | Reaction Type | Reagents and Conditions |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst |

| Carboxylic Acid | Amidation | Amine, Coupling agent |

| Methylamino | N-Acylation | Acid chloride, Base |

| Biphenyl Core | Cross-Coupling | Boronic acids, Pd catalyst (for derivatives) |

Biochemical and Enzyme Interaction Studies (In Vitro and Cell-Free)

In Vitro Studies on Cellular Activity

In the realm of drug discovery, in vitro studies are a crucial first step to determine the potential therapeutic efficacy of a compound. These studies involve testing the substance on isolated cells or microorganisms in a controlled laboratory setting. For derivatives of biphenyl carboxylic acids, these investigations have often focused on their anticancer and antimicrobial properties.

Anticancer Activity:

Derivatives of biphenyl carboxylic acid have demonstrated notable in vitro anticancer activity against various human cancer cell lines. For instance, a library of biphenyl carboxylic acid derivatives was screened for activity against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com Certain compounds within this library exhibited significant cytotoxic effects. For example, a benzyloxy derivative showed potent activity against both cell lines, with IC50 values of 9.92 ± 0.97 µM against MCF-7 and 9.54 ± 0.85 µM against MDA-MB-231. ajgreenchem.com Another compound lacking substituents also demonstrated good activity. ajgreenchem.com These findings underscore the potential of the biphenyl carboxylic acid scaffold as a basis for the development of new anticancer agents.

While direct data on this compound is unavailable, the closely related compound, 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid, has been synthesized and cataloged, suggesting potential interest in its biological activities. nih.gov The presence of an amino group at the 4'-position can significantly influence the electronic properties and potential for hydrogen bonding of the molecule, which are critical for interactions with biological targets.

Antimicrobial Activity:

The biphenyl scaffold is also a key feature in some compounds with antimicrobial properties. Various derivatives of biphenyl-4-carboxylic acid have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains. researchgate.net For example, some biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

The general structure of this compound suggests it could be a substrate for the synthesis of more complex derivatives with potential antimicrobial action. The carboxylic acid group provides a convenient point for chemical modification, allowing for the creation of amides, esters, and other derivatives that may exhibit enhanced antimicrobial potency.

| Compound Class | Cell Lines/Microorganisms | Observed Activity (IC50/MIC) |

| Biphenyl Carboxylic Acid Derivatives | MCF-7 (Breast Cancer) | IC50: ~9.92 µM |

| Biphenyl Carboxylic Acid Derivatives | MDA-MB-231 (Breast Cancer) | IC50: ~9.54 µM |

| Biphenyl-4-carboxylic acid amides | Gram-positive & Gram-negative bacteria, Fungi | Promising Results |

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in efficacy, researchers can design more potent and selective drugs.

For biphenyl carboxylic acid derivatives, several SAR insights have been gleaned from various studies:

The Biphenyl Core: The biphenyl scaffold provides a rigid framework that can be appropriately substituted to orient functional groups for optimal interaction with biological targets. The angle between the two phenyl rings (the dihedral angle) can also influence activity.

The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity. ajgreenchem.com It can act as a hydrogen bond donor and acceptor and can exist in its anionic form at physiological pH, enabling ionic interactions with target proteins. Its position on the biphenyl ring is a critical determinant of activity.

Substituents on the Phenyl Rings: The nature, position, and size of substituents on the biphenyl rings play a significant role in modulating biological activity.

Lipophilicity: The lipophilicity (hydrophobicity) of the molecule, often influenced by substituents, affects its ability to cross cell membranes and reach its intracellular target.

Steric Factors: The size and shape of substituents can create steric hindrance or favorable steric interactions within a binding pocket.

In the context of anticancer activity, studies on phenolic acid derivatives have shown that the number and position of hydroxyl groups on the aromatic rings are critical for their cytotoxic effects. uc.pt For example, in a study of caffeic and gallic acid esters, the trihydroxylated compounds displayed lower IC50 values than their dihydroxylated counterparts against HeLa cells, indicating that an increased number of hydroxyl groups can enhance anticancer activity. uc.pt While not directly applicable to the methylamino group, this highlights the importance of substitution patterns in determining biological outcomes.

For this compound, a systematic SAR study would involve synthesizing a series of analogs with modifications at key positions:

Modification of the Methylamino Group: Varying the alkyl substitution on the nitrogen (e.g., ethylamino, dimethylamino), or replacing it with other functional groups (e.g., hydroxyl, methoxy, nitro) would help to probe the electronic and steric requirements at the 4'-position.

Alteration of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres would elucidate the importance of this acidic functionality for biological activity.

Positional Isomers: Moving the methylamino and carboxylic acid groups to different positions on the biphenyl rings would provide insights into the optimal geometry for target interaction.

Substitution on Other Ring Positions: Introducing additional substituents on the biphenyl scaffold could further modulate the activity and selectivity of the compounds.

By conducting such studies, a clearer picture of the SAR for this class of compounds would emerge, paving the way for the rational design of more effective therapeutic agents.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The efficient synthesis of 4'-(Methylamino)biphenyl-3-carboxylic acid is paramount for enabling its extensive study and potential applications. Current research efforts are focused on refining and innovating synthetic routes to improve yield, reduce costs, and enhance sustainability. The primary method for constructing the biphenyl (B1667301) core is through cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone in this field, reacting an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. For the synthesis of the target compound, this would typically involve coupling a 3-halobenzoic acid derivative with a 4-(methylamino)phenylboronic acid derivative, or vice versa. Research is actively exploring more efficient palladium catalysts, including ligand-free systems and palladium on carbon (Pd/C), to simplify reaction conditions and facilitate catalyst recycling. The use of aqueous solvent systems and room temperature reactions is also a key area of development to create more environmentally friendly processes.

Alternative cross-coupling reactions such as the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) also offer viable pathways. While highly effective, the toxicity of the organometallic reagents is a significant drawback. Future research will likely focus on developing catalytic systems that minimize the use of these hazardous materials.

A comparison of common cross-coupling methods is presented in the table below.

| Coupling Reaction | Key Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura | Aryl boronic acid, Aryl halide, Palladium catalyst | Commercially available reagents, mild reaction conditions, environmentally benign byproducts. | Potential for catalyst poisoning by certain functional groups. |

| Stille | Organotin reagent, Aryl halide, Palladium catalyst | High yields, tolerance of a wide range of functional groups. | Toxicity of organotin reagents. |

| Negishi | Organozinc reagent, Aryl halide, Palladium or Nickel catalyst | High reactivity and selectivity. | Moisture and air sensitivity of organozinc reagents. |

Exploration of New Functionalized Derivatives with Tailored Properties

The functional groups of this compound—the methylamino and carboxylic acid moieties—provide ripe opportunities for derivatization to fine-tune the molecule's properties. By modifying these groups, researchers can modulate factors such as solubility, electronic properties, and biological activity.

The carboxylic acid group can be readily converted into a variety of functional derivatives, including esters, amides, and acid chlorides. These modifications can alter the compound's polarity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets or for its self-assembly in materials.

The methylamino group can also be a site for further functionalization. For instance, acylation or alkylation of the nitrogen atom can lead to a diverse library of new compounds with potentially altered electronic and steric properties.

The exploration of these derivatives is essential for developing structure-activity relationships (SAR) and for designing molecules with specific, predetermined functions.

Advanced Spectroscopic and Crystallographic Techniques for Deeper Molecular Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational design and development. Advanced analytical techniques are indispensable in this pursuit.

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H, 13C, and 2D techniques like COSY and HMQC, is fundamental for elucidating the precise connectivity and chemical environment of atoms within the molecule.

Mass spectrometry (MS) provides accurate molecular weight determination and fragmentation patterns that aid in structural confirmation.

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups, offering insights into bonding and intermolecular interactions.

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which is particularly relevant for applications in optoelectronics.

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and pi-stacking, which govern the crystal packing and ultimately influence the material's bulk properties.

Integration of Computational Chemistry for Predictive Modeling and Design

Computational chemistry has become an integral part of modern chemical research, offering powerful tools to predict and understand the behavior of molecules. For this compound, computational methods can provide insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) calculations are widely used to predict molecular geometries, electronic structures, and spectroscopic properties. These calculations can help in understanding the conformational preferences of the biphenyl rings and the electronic effects of the substituents.

Molecular docking simulations can be employed to predict the binding mode and affinity of the compound and its derivatives to biological targets, such as enzymes or receptors. This is a crucial step in the rational design of new therapeutic agents.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological membranes.

These computational approaches allow for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation, thereby saving time and resources.

Expanding Applications in Advanced Functional Materials

The unique combination of a rigid biphenyl core and reactive functional groups makes this compound a promising building block for advanced functional materials.

In polymer science , it can be used as a monomer to create novel polymers with enhanced thermal stability and specific optical or electronic properties. The carboxylic acid group allows for its incorporation into polyesters and polyamides.

The biphenyl unit is a common component of liquid crystals . By attaching appropriate mesogenic groups, derivatives of this compound could be designed to exhibit liquid crystalline phases, which are essential for display technologies.

The presence of both an electron-donating (methylamino) and an electron-withdrawing (carboxylic acid) group suggests potential applications in organic electronics , such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Elucidating Complex Biological Mechanisms and Target Interactions (In Vitro)

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that the compound and its derivatives may exhibit interesting pharmacological properties. Future research will focus on elucidating its in vitro biological mechanisms and identifying its molecular targets.

Enzyme inhibition assays are a primary tool to screen for potential therapeutic activity. Many enzymes have binding pockets that can accommodate biphenyl structures, and the functional groups of the target compound can form key interactions with amino acid residues.

Protein-protein interactions (PPIs) are another important class of therapeutic targets. The rigid biphenyl scaffold can serve as a platform to mimic alpha-helical or beta-sheet structures involved in PPIs, potentially disrupting disease-related protein complexes.

In vitro studies using cell-based assays will be crucial to determine the compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways.

Addressing Methodological Challenges in Research

Despite the promise of this compound, several methodological challenges need to be addressed to advance its research.

Resolving contradictory bioactivity data is a common challenge in drug discovery. Discrepancies can arise from differences in assay conditions, cell lines, or compound purity. Standardized protocols and rigorous characterization of synthetic compounds are essential to ensure the reproducibility and reliability of biological data.

Yield discrepancies in the synthesis of biphenyl derivatives are another significant hurdle. Cross-coupling reactions can be sensitive to reaction conditions, and side reactions can lead to lower yields and purification difficulties. The development of more robust and high-yielding synthetic methods is a key research objective.

Furthermore, the solubility of biphenyl compounds can be a challenge, both for their synthesis and for their biological evaluation. The exploration of different salt forms or the introduction of solubilizing groups through derivatization are important strategies to overcome this limitation.

Q & A

Q. What are the recommended synthetic routes for 4'-(Methylamino)biphenyl-3-carboxylic acid?